Compound Description: Astemizole (1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine) is a non-sedating H1 antihistamine. []
Relevance: Astemizole shares a core structure with 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide. Both compounds possess a 4-methoxyphenyl ethyl substituent attached to the piperidine ring's nitrogen. They differ in the substituent at the piperidine's 4-position, with Astemizole having a benzimidazole group and the target compound featuring a methoxy-N-methylacetamide group. []
SalA-4g
Compound Description: 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g) is a salidroside analog. It has shown neuroprotective effects by elevating protein O-GlcNAc levels and improving neuronal tolerance to ischemia. []
Relevance: Although SalA-4g differs significantly in its core structure compared to 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, both share the 2-(4-methoxyphenyl)ethyl substituent. This shared moiety suggests potential for exploring SAR within this chemical space, particularly regarding neuroprotective properties. []
Compound Description: 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline is synthesized via Schiff base reduction and serves as a starting material for synthesizing compounds like azo dyes and dithiocarbamates. []
Compound Description: This compound, a pyrrolo[2,1-f][1,2,4]triazine derivative, exhibits low toxicity and high antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1), with an IC50 of 4 µg/mL and a selectivity index of 188. []
Compound Description: This compound shows potential for treating autoimmune diseases. Notably, the research discusses its novel multi-hydrate and polymorph forms. [, ]
Compound Description: This compound features a hydropyrimidine ring adopting a sofa conformation. Its crystal structure exhibits weak N—H⋯S interactions. []
Compound Description: (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor. It has demonstrated anti-inflammatory properties and potential neuroprotective effects by ameliorating 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurodegeneration. []
Compound Description: This series represents a novel class of potent analgesics with an unusually high safety margin. Key members include:- Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833), a highly potent compound (10,031 times more potent than morphine). []- cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate (R 32 792), the longest-acting compound (over 8 hours at 4 times the lowest ED50). []- N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352), the shortest-acting compound (0.74 hours at 4 times the lowest ED50). []- N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730), selected for further investigation due to its rapid onset, potency (4,521 times morphine), relatively short duration of action, and high safety margin. []
Compound Description: In this compound, the cobalt(III) atom is coordinated by three N,O-chelating 2-{[2-(4-methoxyphenyl)ethyl]iminomethyl}phenolate groups in an irregular octahedral geometry. []
Compound Description: This series of compounds exhibits anticonvulsant and anxiolytic activity, potentially through a mechanism distinct from GABAergic pathways. Their activity appears to be influenced by modifications to the substituents on the benzene ring's para- and ortho-positions. One notable compound within this series, 1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl-methyl)-3-(p-tolyl)-urea (5d), displays promising anxiolytic effects with less sedation compared to diazepam. []
Compound Description: This compound, synthesized via intermolecular [3+2] cycloaddition, features a complex structure with two spiro junctions linking a 2-oxindole ring, a pyrrolidine ring, and a 10-(arylmethylene)hexahydrocyclohepta[1,2-d]thiazolo[3,2-a]pyrimidin-3-one ring. []
Compound Description: GBR 12909 is a potent and selective dopamine transporter (DAT) inhibitor. Research explored its bridged piperazine analogs, aiming to enhance structural rigidity and improve DAT binding affinity and selectivity. []
Relevance: The research on GBR 12909 explores modifying the piperazine ring to optimize DAT interaction. Although GBR 12909 and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide have different core structures, this exploration of the piperazine moiety's role in binding provides valuable insights into potential modifications for the target compound. [, ]
Compound Description: This study explored 2-(4-methoxyphenyl)-4-phenyl-1,10-phenanthroline (5) and its derivatives, (1)-N-methyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (6) and (1)-N-ethyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (7), for their antiplasmodial activity against chloroquine-resistant and -sensitive Plasmodium falciparum strains. Compound 7 exhibited higher activity against the chloroquine-resistant strain (FCR3), while compound 6 showed greater potency against the chloroquine-sensitive strain (D10). []
Compound Description: This compound features a piperazine ring in a chair conformation and exhibits weak intermolecular C—H⋯π interactions in its crystal structure. []
Compound Description: This benzimidazole derivative features a twisted conformation between the methoxyphenyl and benzimidazole rings and an extended pendant ethyl chain. The crystal structure reveals weak C—H⋯π interactions and π–π stacking. []
Compound Description: SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide] is a potent, selective, and orally active CB1 cannabinoid receptor antagonist. []
Compound Description: This series of compounds represents potent and selective 5-HT1A receptor ligands. They are conformationally constrained analogs of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. Notably, the trans isomers exhibit significantly higher affinity for 5-HT1A receptors compared to their corresponding cis isomers. A key compound within this series, trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a), demonstrates high affinity and selectivity for 5-HT1A receptors (Ki = 0.028 nM) compared to D2 and α1 receptors. []
Compound Description: N-[11C]7 is a carbon-11-labeled imidazo[1,2-a]pyridine derivative developed as a potential PET radiotracer for imaging PI3K/mTOR in cancer. []
Compound Description: YM-09151-2 is a potent neuroleptic agent identified through a series of synthesized benzamides targeting N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines. It exhibits significantly higher potency compared to haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. Moreover, YM-09151-2 demonstrates a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting potential as a therapeutic agent for psychosis with reduced extrapyramidal side effects. []
Relevance: While YM-09151-2 and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide differ in their core structures, the research emphasizes the exploration of various substituents and their impact on neuroleptic activity. This exploration can provide insights into modifying 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide to potentially modulate its pharmacological profile. []
Compound Description: This compound is a radioligand designed for the radioimmunoassay of sulpiride-related compounds. It's synthesized by incorporating iodine-125 into the molecule through the substitution of aromatic amino groups via a diazo compound. This high-specific-activity radioligand enables sensitive detection and quantification of sulpiride and its analogs. []
Relevance: While N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4‐iodo‐125I‐5‐ethyl sulfonyl benzamide and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide share the 2-methoxy substituent, their core structures and functionalities differ considerably. []
Compound Description: This series of compounds, including benzopyridothiadiazepine and benzopyridooxathiazepine derivatives, were developed as antimitotic and antivascular agents. N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a) exhibited potent in vitro cytotoxic activity and tubulin polymerization inhibition, leading to cell cycle arrest, microtubule disruption, and antivascular effects. []
Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently under investigation in Phase I clinical trials for B-cell lymphoma. []
Compound Description: The compound, characterized by various spectroscopic techniques and X-ray diffraction, exhibits a non-planar configuration and an E-configuration for its methoxy carbonylmethyl group. Its crystal structure is stabilized by intermolecular C—H…O, N—H…O, and O—H…O contacts. []
Compound Description: This compound was synthesized from 7-methoxy-2-[4-(methoxy)phenyl)-l-benzofuran-5-carboxaldehyde and characterized by NMR and mass spectroscopy. Docking studies revealed high docking scores with specific protein targets (4ASE and 1RJB). []
3-Substituted Analogues of Tirapazamine
Compound Description: These analogs are part of the 1,2,4-benzotriazine 1,4-dioxide (BTO) class of bioreductive hypoxia-selective prodrugs (HSPs). They form reactive radicals upon enzymatic reduction, leading to cancer cell death. []
Relevance: While these analogs differ significantly in their core structure from 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, the exploration of various substituents at the 3-position provides valuable insights into the structure-activity relationship within this class of compounds. Understanding how different substituents affect radical formation and subsequent cytotoxicity can guide the design and optimization of new HSPs with enhanced therapeutic potential. []
Compound Description: This compound demonstrates α1-adrenoceptor antagonistic activity, as evidenced by in vitro animal experiments. Its crystal structure exhibits hydrogen bonding and π–π stacking interactions. []
Methyl-Substituted Analogues of JDTic
Compound Description: This research focused on synthesizing and evaluating methyl-substituted analogs of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic), a potent and selective κ-opioid receptor antagonist. These analogs aimed to investigate the structure-activity relationship of JDTic by introducing methyl groups at various positions. []
Relevance: The study of these JDTic analogs provides valuable information regarding the effects of specific methyl substitutions on binding affinity and selectivity for κ-opioid receptors. This information can be useful when considering modifications to 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, particularly if targeting opioid receptor interactions is desired. []
(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) and its metabolites
Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor being developed for stable angina and atrial fibrillation. Researchers investigated its human metabolites, including 6,7-dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124), (5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459), 2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329), and N-(4-fluorobenzoyl)glycine (YM-385461), to understand their renal and hepatic excretion pathways. []
Compound Description: SM-21 is a novel analgesic that operates through a presynaptic cholinergic mechanism. []
Relevance: While SM-21 and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide have distinct core structures, both highlight the presence of a central cyclic structure, albeit different, indicating a potential area of exploration for structure-activity relationship studies. []
Methoxyxanthobilirubinic Acid Methyl Ester
Compound Description: This compound, a derivative of xanthobilirubinic acid, represents half of a mesobilirubin IXa molecule. Its structure, confirmed by X-ray crystallography, reveals a Z configuration with a synperiplanar conformation at the methine single bond. Notably, the absence of intermolecular hydrogen bonding is attributed to the methylation of both the propionic acid group and the pyrrolinone oxygen atom. []
Relevance: While structurally distinct from 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, the research on methoxyxanthobilirubinic acid methyl ester highlights the importance of considering conformational preferences and intermolecular interactions when designing and optimizing drug-like molecules. These factors can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. []
Compound Description: This compound was synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate. The synthesis involved a series of reactions, including condensation, reductive amination, protection, activation, Grignard reaction, coupling, and deprotection steps. []
Relevance: Both (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide share a substituted piperidine ring as a common structural feature. Although their core structures and specific substituents differ, the shared piperidine moiety suggests potential for exploring structure-activity relationships within this chemical space. []
Compound Description: This compound undergoes a ring transformation to form 2-methylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one. Kinetic studies indicate the reaction is susceptible to general base, general acid, and hydroxide-ion catalysis. The rate-limiting step involves deprotonation of a tetrahedral intermediate. []
Relevance: While S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide differ in their core structures, both incorporate the 4-methoxyphenyl group. This shared moiety suggests a potential area for exploring structure-activity relationships, particularly regarding their reactivity and metabolic pathways. []
Compound Description: The compound's structure, determined by X-ray crystallography, reveals a cis configuration between the methyl group at C(10b) and the ester moiety at C(5). The synthesis involved a cycloaddition reaction where the 1,3-dipole approached the less hindered diastereotopic side of the dipolarophile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.